![molecular formula C24H23NO4 B4182821 N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182821.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of biomedical research. DPA is a xanthene derivative that is structurally similar to Rhodamine B. It has been shown to have numerous biochemical and physiological effects, making it a promising candidate for various applications in scientific research.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to interact with various cellular components, such as proteins and lipids. DPA has been shown to bind to GPCRs, which are transmembrane proteins that play a crucial role in signal transduction pathways. DPA has also been shown to interact with mitochondria, which are organelles responsible for energy production in cells. The exact mechanism of DPA's interaction with these cellular components is still being studied.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, which make it a valuable tool for scientific research. DPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines. Additionally, DPA has been shown to have anti-inflammatory effects and has been used to study the mechanisms of various inflammatory diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using DPA in scientific research include its fluorescent properties, which make it a valuable tool for imaging and visualization studies, and its ability to bind to GPCRs, which are important targets for drug development. However, there are also limitations to using DPA in lab experiments. For example, DPA is sensitive to light and can degrade over time, which can affect the accuracy of experimental results. Additionally, DPA can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for the use of DPA in scientific research. One potential application is the development of DPA-based probes for imaging and visualization studies. Another potential application is the use of DPA as a ligand for drug development targeting GPCRs. Additionally, DPA could be used to study the mechanisms of various diseases, such as cancer and Alzheimer's disease. Overall, the potential applications of DPA in scientific research are vast and varied, making it a promising candidate for future studies.
Scientific Research Applications
DPA has been extensively studied for its potential applications in scientific research. It has been shown to have fluorescent properties, which makes it a valuable tool for imaging and visualization studies. DPA has also been used as a probe for measuring pH changes in biological systems, as its fluorescence is pH-sensitive. Additionally, DPA has been used as a ligand for studying G protein-coupled receptors (GPCRs) and for investigating the mechanisms of various diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-15(16-12-13-21(27-2)22(14-16)28-3)25-24(26)23-17-8-4-6-10-19(17)29-20-11-7-5-9-18(20)23/h4-15,23H,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEBSNZZDPBGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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